
3-Benzyloxy-1-bromo-2,4-dichlorobenzene
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Overview
Description
3-Benzyloxy-1-bromo-2,4-dichlorobenzene: is an organic compound with the molecular formula C13H9BrCl2O It is a derivative of benzene, substituted with benzyloxy, bromo, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene typically involves the following steps:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with electrophiles such as bromine and chlorine . The benzyloxy group is introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 1 serves as the primary site for nucleophilic substitution due to electron-withdrawing effects from adjacent chlorine atoms (positions 2 and 4). This activates the carbon-bromine bond for attack by nucleophiles such as amines, alkoxides, or azides .
Mechanism :
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Electrophilic activation : Chlorine atoms withdraw electron density via inductive effects, increasing the electrophilicity of the carbon bonded to bromine.
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Nucleophilic attack : A nucleophile (e.g., NH₃⁻, HO⁻) displaces the bromine, forming a new bond.
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Rearomatization : The aromatic ring regains stability after bromide elimination.
Factors influencing reactivity :
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Solvent : Reactions favor polar aprotic solvents (e.g., DMF) or alcohols (ethanol).
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Temperature : Typically conducted at 60–100°C for optimal kinetics.
Comparative Reactivity of Halogens
While bromine is the most reactive halogen in this compound, chlorine atoms at positions 2 and 4 exhibit lower susceptibility to substitution under standard conditions. This hierarchy is quantified below:
Halogen Position | Relative Reactivity | Preferred Conditions for Substitution |
---|---|---|
1 (Br) | High | Room temperature, polar solvents |
2 (Cl) | Low | Elevated temps (>120°C), strong bases |
4 (Cl) | Low | Similar to position 2 |
Data derived from analogous aryl halide systems .
Functionalization via Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diverse derivatization:
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Suzuki-Miyaura coupling : Forms biaryl structures with boronic acids.
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Buchwald-Hartwig amination : Introduces amine groups for pharmaceutical intermediates.
Example transformation :
This compound+PhB(OH)2Pd(PPh3)43-Benzyloxy-1-phenyl-2,4-dichlorobenzene
Stability Under Thermal and Oxidative Conditions
The compound demonstrates moderate thermal stability, decomposing above 235°C. The benzyloxy group provides limited protection against oxidation, with cleavage observed under strong acidic conditions (e.g., H₂SO₄/HNO₃) .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in electrophilic aromatic substitution reactions, where it donates electrons to form new bonds with other molecules .
Comparison with Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 2-Bromo-1,4-dichlorobenzene
- 3,4-Dichlorobenzyl bromide
Uniqueness: 3-Benzyloxy-1-bromo-2,4-dichlorobenzene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H9BrCl2O |
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Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-bromo-2,4-dichloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
SCUGBXWTRCUZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)Cl |
Origin of Product |
United States |
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